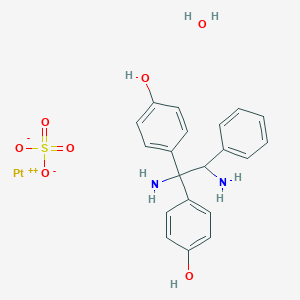
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate is a platinum-based compound with the chemical formula this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate typically involves the coordination of platinum with the ligand 1,1-bis(p-hydroxyphenyl)-1,2-diamino-2-phenylethane (Diamino-bhpe). The reaction is carried out in an aqueous medium, where platinum salts such as platinum(II) sulfate are reacted with the ligand under controlled conditions. The reaction is usually performed at room temperature, and the product is purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert this compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the coordinated water molecule or sulfate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used. These reactions are often performed under inert atmosphere conditions.
Substitution: Ligand substitution reactions are facilitated by the use of excess ligands and appropriate solvents, such as water or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of Pt(IV) species, while reduction can yield Pt(0) or Pt(II) species. Substitution reactions result in the formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: this compound is studied for its potential biological activities, such as anticancer properties.
Medicine: The compound is investigated for its potential use in chemotherapy, particularly in the treatment of platinum-resistant cancers.
Industry: this compound is used in industrial processes that require platinum-based catalysts, such as petrochemical refining and environmental remediation.
Mecanismo De Acción
The mechanism of action of Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate involves its interaction with molecular targets, such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound can interact with proteins, altering their function and contributing to its biological effects.
Comparación Con Compuestos Similares
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate can be compared with other platinum-based compounds, such as cisplatin, carboplatin, and oxaliplatin While these compounds share similar coordination chemistry, this compound is unique due to its specific ligand structure and coordination environment
List of Similar Compounds
Cisplatin: A widely used chemotherapy drug with a simple coordination structure.
Carboplatin: A second-generation platinum-based chemotherapy drug with improved safety profile.
Oxaliplatin: A third-generation platinum-based chemotherapy drug with activity against platinum-resistant cancers.
Propiedades
Número CAS |
156248-29-2 |
|---|---|
Fórmula molecular |
C20H22N2O7PtS |
Peso molecular |
629.5 g/mol |
Nombre IUPAC |
4-[1,2-diamino-1-(4-hydroxyphenyl)-2-phenylethyl]phenol;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/C20H20N2O2.H2O4S.H2O.Pt/c21-19(14-4-2-1-3-5-14)20(22,15-6-10-17(23)11-7-15)16-8-12-18(24)13-9-16;1-5(2,3)4;;/h1-13,19,23-24H,21-22H2;(H2,1,2,3,4);1H2;/q;;;+2/p-2 |
Clave InChI |
NSMRISLDWJWQTG-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
Sinónimos |
aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate aqua(1,1-bis(p-hydroxyphenyl)-1,2-diamino-2-phenylethane)sulfatoplatinum(II) Pt(diamino-BHPE)(H2O)(SO4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















